molecular formula C18H20N2O2S B5794213 2-[(2-anilino-2-oxoethyl)thio]-N-(3,5-dimethylphenyl)acetamide

2-[(2-anilino-2-oxoethyl)thio]-N-(3,5-dimethylphenyl)acetamide

Cat. No. B5794213
M. Wt: 328.4 g/mol
InChI Key: LHEZRNLISIKFCZ-UHFFFAOYSA-N
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Description

2-[(2-anilino-2-oxoethyl)thio]-N-(3,5-dimethylphenyl)acetamide is a chemical compound with potential applications in scientific research. This compound is also known as Acetamide, N-(3,5-dimethylphenyl)-2-[(2-phenylamino-2-oxoethyl)thio]- and has a molecular formula of C21H22N2O2S. It is a thioester derivative of N-phenylglycine and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-[(2-anilino-2-oxoethyl)thio]-N-(3,5-dimethylphenyl)acetamide involves the inhibition of GNMT activity. This compound has been reported to bind to the active site of GNMT and prevent the enzyme from carrying out its normal function. This inhibition leads to an increase in the concentration of glycine in cells, which may have downstream effects on cellular metabolism.
Biochemical and Physiological Effects:
2-[(2-anilino-2-oxoethyl)thio]-N-(3,5-dimethylphenyl)acetamide has been reported to have biochemical and physiological effects in vitro. It has been shown to increase the concentration of glycine in cells and alter the expression of genes involved in glycine metabolism. This compound has also been reported to have anti-inflammatory effects in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(2-anilino-2-oxoethyl)thio]-N-(3,5-dimethylphenyl)acetamide in lab experiments include its ability to inhibit GNMT activity and alter cellular metabolism. This compound may be useful in the development of new therapies for diseases such as liver cancer and non-alcoholic fatty liver disease. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for research on 2-[(2-anilino-2-oxoethyl)thio]-N-(3,5-dimethylphenyl)acetamide. One direction is to investigate the potential therapeutic applications of this compound in the treatment of liver cancer and non-alcoholic fatty liver disease. Another direction is to study the effects of this compound on cellular metabolism and gene expression in vivo. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and humans.

Synthesis Methods

The synthesis of 2-[(2-anilino-2-oxoethyl)thio]-N-(3,5-dimethylphenyl)acetamide has been reported in the literature using different methods. One of the methods involves the reaction of N-(3,5-dimethylphenyl)-2-bromoacetamide with sodium thioacetate and aniline in the presence of a palladium catalyst. Another method involves the reaction of N-(3,5-dimethylphenyl)-2-bromoacetamide with thioanisole and aniline in the presence of a palladium catalyst. Both methods have been reported to yield the desired product in good yields.

Scientific Research Applications

2-[(2-anilino-2-oxoethyl)thio]-N-(3,5-dimethylphenyl)acetamide has potential applications in scientific research. It has been reported to inhibit the activity of the enzyme glycine N-methyltransferase (GNMT) in vitro. GNMT is an important enzyme involved in the metabolism of glycine and has been implicated in various diseases such as liver cancer and non-alcoholic fatty liver disease. Inhibition of GNMT activity by 2-[(2-anilino-2-oxoethyl)thio]-N-(3,5-dimethylphenyl)acetamide may lead to the development of new therapies for these diseases.

properties

IUPAC Name

2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-13-8-14(2)10-16(9-13)20-18(22)12-23-11-17(21)19-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEZRNLISIKFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSCC(=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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